1-苄基氮丙啶-2-羧酸钠

描述

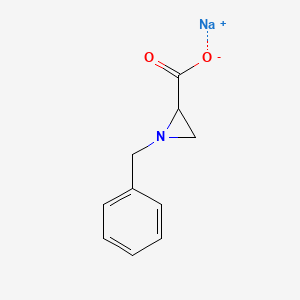

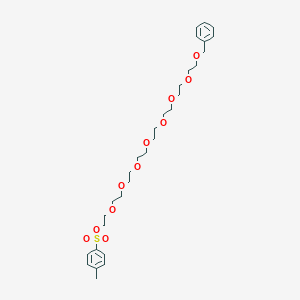

Sodium 1-benzylaziridine-2-carboxylate is a chemical compound with the formula C10H10NNaO2 and a molecular weight of 199.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Sodium 1-benzylaziridine-2-carboxylate is represented by the SMILES string: C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] . This indicates that the compound contains a benzylaziridine ring attached to a carboxylate group, and it is a sodium salt .科学研究应用

防腐剂用途和临床应用

- 苯甲酸钠是一种防腐剂,已证明对治疗尿素循环障碍患者有效,并显示出治疗多发性硬化症、精神分裂症、早期阿尔茨海默病和帕金森病的潜力。然而,有警告称,由于可能产生甘氨酸短缺,从而对大脑神经化学产生负面影响,因此接触大量苯甲酸钠应谨慎 (Piper 和 Piper,2017)。

储能应用

- 室温固定钠离子电池因钠的丰富性和低成本而备受关注,可用于大规模电能存储。正在审查用于这些电池的各种电极材料和电解质,目标是实现高能量密度、长寿命和成本效益 (Pan、Hu 和 Chen,2013)。

抗菌和食品安全

- 氯化钠(盐)通过抑制加工肉类和奶酪中诸如肉毒梭菌之类的病原体的生长和毒素产生,在食品安全和保鲜中发挥着至关重要的作用。其他钠盐,如乳酸钠和二醋酸钠,用于防止单核细胞增生李斯特菌在即食肉类中生长 (Taormina,2010)。

健康和疾病中的钠

- 过量摄入钠与高血压和心血管疾病有关。该综述强调了饮食中减少钠的必要性,并探讨了氯化钠和其他钠盐在人类饮食中的作用及其对健康的意义 (Liem,2017)。

安全和危害

作用机制

Target of Action

Sodium 1-benzylaziridine-2-carboxylate primarily targets the aziridine ring in organic chemistry . The aziridine ring is a three-membered ring, also referred to as azaethylene or ethylenimine . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .

Mode of Action

The compound interacts with its targets through nucleophilic ring opening reactions . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs .

Result of Action

The result of the compound’s action is the formation of nitrogen-containing biologically active molecules . These molecules have applications in the synthesis of a variety of biologically and pharmaceutically important drugs .

Action Environment

The action of Sodium 1-benzylaziridine-2-carboxylate is influenced by the presence of electron-withdrawing substituents and protic or Lewis acids . These factors can activate the aziridine ring, facilitating its interaction with incoming nucleophiles .

属性

IUPAC Name |

sodium;1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBUEBBXOPNHCR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)

![(2S)-2-Amino-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B3214419.png)

![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)

![2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214431.png)

![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)

![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)

![Ethyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B3214483.png)